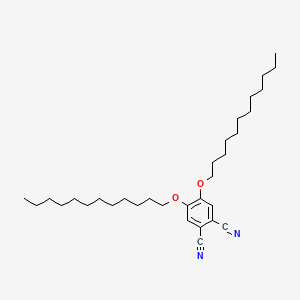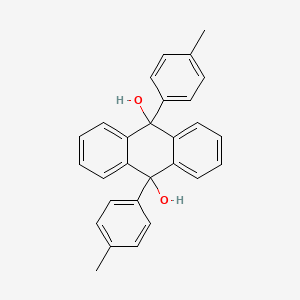
1-Methyl-1-(triisopropylsilyl)allene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1-(triisopropylsilyl)allene is an organic compound that belongs to the class of allenes, which are characterized by having a carbon atom with double bonds to two adjacent carbon atoms. This compound is notable for its unique structure and reactivity, making it a valuable intermediate in organic synthesis .
Preparation Methods
1-Methyl-1-(triisopropylsilyl)allene can be synthesized through various methods. One common synthetic route involves the treatment of propargyl alcohol with n-butyllithium and the appropriate trialkylsilyl chloride . Another method includes the use of methylmagnesium chloride in tetrahydrofuran, followed by the addition of methanesulfonyl chloride and subsequent reaction with lithium bromide and cuprous bromide . These methods typically require careful control of reaction conditions, such as temperature and solvent choice, to achieve high yields and purity.
Chemical Reactions Analysis
1-Methyl-1-(triisopropylsilyl)allene undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: It can participate in substitution reactions, where one of its substituents is replaced by another group.
Common reagents used in these reactions include titanium tetrachloride, palladium catalysts, and various Grignard reagents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Methyl-1-(triisopropylsilyl)allene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-1-(triisopropylsilyl)allene involves its ability to participate in various chemical reactions due to the presence of its allene structure. The central carbon atom, which is sp-hybridized, forms two sigma bonds and two pi bonds with the terminal carbon atoms, allowing for a high degree of reactivity . This reactivity is further enhanced by the presence of the triisopropylsilyl group, which provides steric protection and influences the compound’s electronic properties.
Comparison with Similar Compounds
1-Methyl-1-(triisopropylsilyl)allene can be compared with other similar compounds such as:
1-Methyl-1-(trimethylsilyl)allene: This compound has a similar structure but with a trimethylsilyl group instead of a triisopropylsilyl group.
1-Methyl-1-(tert-butyldimethylsilyl)allene: This compound features a tert-butyldimethylsilyl group and is synthesized using similar methods.
1-Methyl-1-(triethylsilyl)allene: This compound has a triethylsilyl group and is used in similar types of reactions.
The uniqueness of this compound lies in its specific steric and electronic properties provided by the triisopropylsilyl group, which can influence the outcomes of its chemical reactions and its applications in various fields.
Properties
CAS No. |
120789-53-9 |
|---|---|
Molecular Formula |
C13H26Si |
Molecular Weight |
210.43 g/mol |
InChI |
InChI=1S/C13H26Si/c1-9-13(8)14(10(2)3,11(4)5)12(6)7/h10-12H,1H2,2-8H3 |
InChI Key |
ZLYUYKJQRQJIBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)C(=C=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


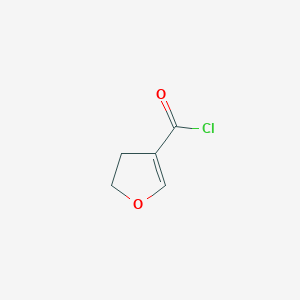

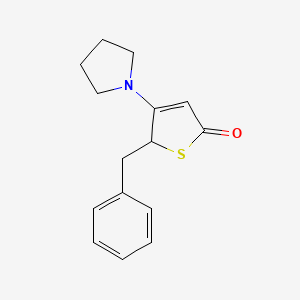
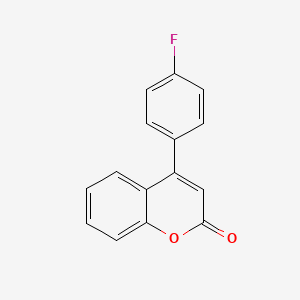
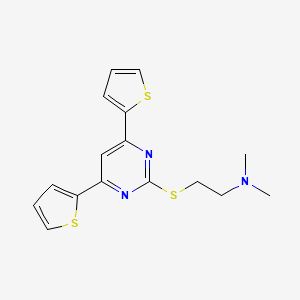


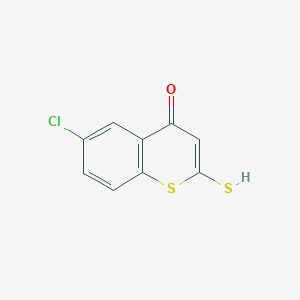
![2-[(But-2-yn-1-yl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14301962.png)

![3-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}undec-4-enoate](/img/structure/B14301971.png)
![Diethyl [1-(methylsulfanyl)prop-1-en-1-yl]phosphonate](/img/structure/B14301973.png)
